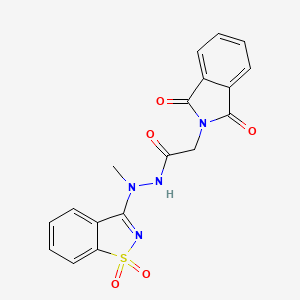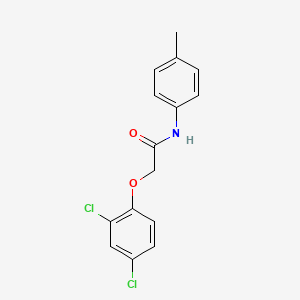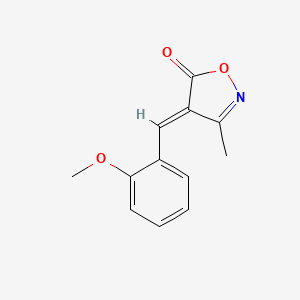![molecular formula C21H32NO3+ B11642753 5-Methyl-1-{[4-(propan-2-yloxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium](/img/structure/B11642753.png)
5-Methyl-1-{[4-(propan-2-yloxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-{[4-(propan-2-yloxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium is a complex organic compound with a unique structure that includes a quinolizinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-{[4-(propan-2-yloxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium typically involves multiple steps. The process begins with the preparation of the quinolizinium core, followed by the introduction of the methyl group and the propan-2-yloxybenzoyloxy moiety. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-{[4-(propan-2-yloxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, potassium tert-butoxide, organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizinium derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
5-Methyl-1-{[4-(propan-2-yloxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-1-{[4-(propan-2-yloxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1-{[4-(propan-2-yloxy)benzoyloxy]methyl}-quinolizinium
- 5-Methyl-1-{[4-(propan-2-yloxy)benzoyloxy]methyl}-tetrahydroquinolizinium
Uniqueness
5-Methyl-1-{[4-(propan-2-yloxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium is unique due to its specific structural features, which confer distinct chemical and biological properties. Its quinolizinium core, combined with the propan-2-yloxybenzoyloxy moiety, makes it a valuable compound for various applications.
Properties
Molecular Formula |
C21H32NO3+ |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
[(1R)-5-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium-1-yl]methyl 4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C21H32NO3/c1-16(2)25-19-11-9-17(10-12-19)21(23)24-15-18-7-6-14-22(3)13-5-4-8-20(18)22/h9-12,16,18,20H,4-8,13-15H2,1-3H3/q+1/t18-,20?,22?/m0/s1 |
InChI Key |
XGTLNLLQOKXQNE-NLMOZGTASA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)OC[C@@H]2CCC[N+]3(C2CCCC3)C |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)OCC2CCC[N+]3(C2CCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z)-2-butyl-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642671.png)
![2-methyl-3-(5-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11642679.png)
![methyl 2,2-difluoro-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetate](/img/structure/B11642682.png)
![methyl 2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}benzoate](/img/structure/B11642703.png)

![4-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11642722.png)
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11642723.png)

![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-bromophenyl)acetamide](/img/structure/B11642735.png)
![methyl 2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B11642746.png)

![(5Z)-5-(2-chlorobenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11642764.png)

![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B11642771.png)
